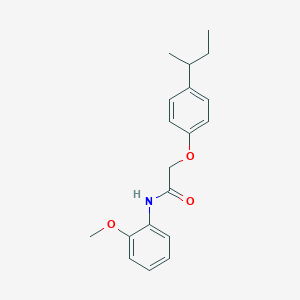
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its broad spectrum of therapeutic effects. It has been found to be effective in the treatment of various diseases, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This could provide valuable insights into its therapeutic potential and facilitate the development of more effective drugs. Another area of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, the potential of this compound as a lead compound for drug discovery and development should be explored further.
Métodos De Síntesis
The synthesis of 3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3-iodobenzamide with 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Aplicaciones Científicas De Investigación
3-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to exhibit potential therapeutic effects in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C11H12IN5O |
|---|---|
Peso molecular |
357.15 g/mol |
Nombre IUPAC |
3-iodo-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12IN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,15,18) |
Clave InChI |
LRBAFBSWSQHLJX-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)




![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)